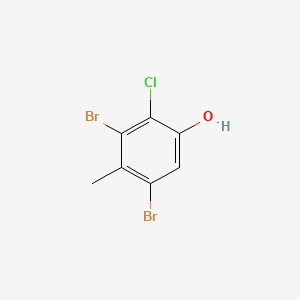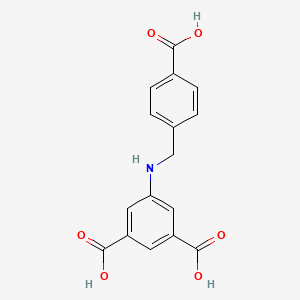
5-(4-Carboxybenzylamino)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxybenzylamino)isophthalic acid is a chemical compound with the molecular formula C16H13NO6. It is known for its unique structure, which includes a benzylamino group attached to an isophthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxybenzylamino)isophthalic acid typically involves the reaction of appropriate precursor compounds under controlled conditions. One common method involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures, such as the use of protective equipment and proper ventilation, are essential during the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxybenzylamino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
5-(4-Carboxybenzylamino)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Carboxybenzylamino)isophthalic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Lacks the benzylamino group, making it less versatile in certain applications.
4-Carboxybenzyl chloride: Used as a precursor in the synthesis of 5-(4-Carboxybenzylamino)isophthalic acid.
Isophthalic acid: The parent compound, which lacks the benzylamino and carboxybenzyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
5-[(4-carboxyphenyl)methylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H13NO6/c18-14(19)10-3-1-9(2-4-10)8-17-13-6-11(15(20)21)5-12(7-13)16(22)23/h1-7,17H,8H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
BGGOIIRKSRFSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


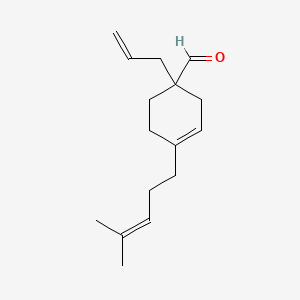
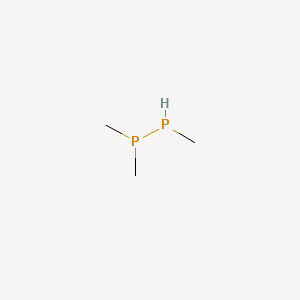
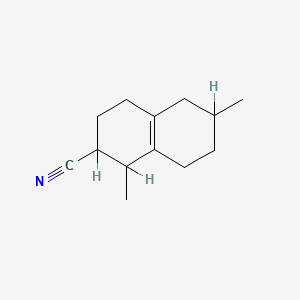
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
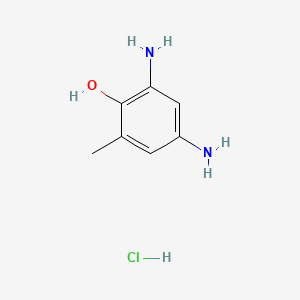
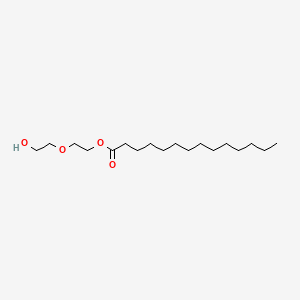
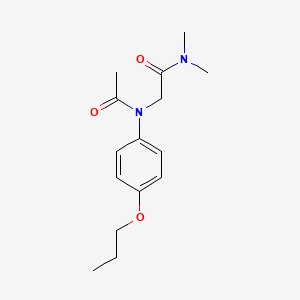


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
